5,6-Dimethylisoindolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of dimethylisoindolin-1-ones, including 5,6-dimethylisoindolin-1-one, can be achieved through selective C-C coupling reactions. A novel method involves the use of KO(t)Bu for the synthesis from 2-halo-N-isopropyl-N-alkylbenzamide substrates, showcasing excellent selectivity toward a tertiary sp(3) C-H bond over primary or secondary C-H bonds. This process is believed to proceed via a radical pathway, leading to the formation of a five-membered isoindolinone ring through a series of radical translocations and hydrogen atom transfers (Bhakuni et al., 2014).
Molecular Structure Analysis
The molecular structure of 5,6-dimethylisoindolin-1-one derivatives has been elucidated through various spectroscopic techniques. Structural assignment is unequivocally determined, affirming the compound's identity and providing a basis for further chemical and physical property analyses (Kupfer & Keller-Schierlein, 1979).
Chemical Reactions and Properties
Chemical properties of dimethylisoindolin-1-ones include their participation in cascade cyclization reactions to form various isoindolin-1-one derivatives. For instance, copper-catalyzed tandem C-N/C-C bond formation processes allow for the synthesis of 2,3-diarylisoindolin-1-ones from 2-formylbenzonitriles, arenes, and diaryliodonium salts, showcasing the compound's versatility in organic synthesis (Liu et al., 2017).
Scientific Research Applications
Application 1: Synthesis of Isoindolin-1-one Derivatives
- Summary of Application: Isoindolin-1-one derivatives are synthesized via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds .
- Methods of Application: A three-component, acid-free Ugi-type reaction is used to afford a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . A series of isoindolin-1-ones were prepared via a ring closure involving intramolecular amidation .
- Results or Outcomes: This method provides a facile and efficient one-pot procedure suitable for all the MCRs under acidic conditions . It allows the synthesis of four series of heterocyclic compounds .
Application 2: Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, which include isoindolin-1-one derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 3: Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Summary of Application: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This synthesis is practical, efficient, and can be performed on a multigram scale .
- Methods of Application: The synthesis involves the use of ultrasonic irradiation, which is known for its efficiency and high yields . The reaction can also be extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes: This method provides a practical and efficient one-pot procedure suitable for the synthesis of a variety of isoindolin-1-ones .
Application 4: Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including isoindolin-1-one derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 5: Antiviral Activity of Indole Derivatives
- Summary of Application: Indole derivatives, including isoindolin-1-one derivatives, have been reported as antiviral agents . They show inhibitory activity against various viruses .
- Methods of Application: Various substituted indole derivatives were prepared and tested for their antiviral activity .
- Results or Outcomes: Some compounds showed significant inhibitory activity against influenza A and Coxsackie B4 virus .
Application 6: Use of Five-Membered Cyclic Carbonates in Organic Synthesis
- Summary of Application: Five-membered cyclic carbonates, which can be synthesized from isoindolin-1-one derivatives, are used as building blocks for organic synthesis and material elaboration .
- Methods of Application: These cyclic carbonates are prepared and used in various organic synthesis reactions .
- Results or Outcomes: The use of five-membered cyclic carbonates in organic synthesis has been demonstrated in several applications .
Safety And Hazards
properties
IUPAC Name |
5,6-dimethyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-8-5-11-10(12)9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCRPFNBLVDALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554127 | |
Record name | 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylisoindolin-1-one | |
CAS RN |
110568-65-5 | |
Record name | 2,3-Dihydro-5,6-dimethyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110568-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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